molecular formula C22H20ClN7O B2611422 (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-50-3

(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2611422
CAS No.: 920178-50-3
M. Wt: 433.9
InChI Key: PLSKMMVIJVEXSQ-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O and its molecular weight is 433.9. The purity is usually 95%.
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Biological Activity

The compound (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible applications in pharmacology.

Chemical Structure and Synthesis

The compound features a triazole-pyrimidine structure conjugated with a piperazine moiety. The synthesis typically involves multi-step reactions including the formation of the triazole ring followed by the introduction of the piperazine and chlorophenyl groups. The synthetic pathways often utilize azide-alkyne cycloaddition methods to construct the triazole framework, which is pivotal for its biological activity.

Biological Activity

Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that this compound may also possess antifungal activity against pathogenic fungi and could be a candidate for further exploration in treating infections caused by resistant strains .

Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Similar piperazine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds containing piperazine linked to triazole rings have demonstrated promising results against breast cancer cell lines (e.g., MCF-7), with notable IC50 values indicating effective cell viability reduction .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntifungalCandida albicansSignificant inhibition
AntitubercularMycobacterium tuberculosis H37RvModerate activity
AnticancerMCF-7 cellsIC50 = 20.91 µM

Detailed Research Findings

  • Antifungal Activity : A study highlighted that similar triazole derivatives exhibited antifungal activity against multiple strains of fungi. The mechanism is likely related to the disruption of fungal cell membrane integrity or interference with nucleic acid synthesis .
  • Anticancer Mechanisms : In vitro studies on MCF-7 breast cancer cells showed that the compound significantly reduces cell viability through apoptosis induction pathways. The presence of the piperazine moiety is believed to enhance cellular uptake and bioactivity against cancer cells .
  • Structural Analysis : Crystallographic studies reveal that the dihedral angles between the phenyl and triazole rings influence biological activity, suggesting that conformational flexibility may play a role in its interaction with biological targets .

Scientific Research Applications

Antimicrobial Activity

The triazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have demonstrated efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Compounds containing triazole and pyrimidine moieties have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and lung cancers. The specific compound under discussion may exhibit similar properties due to its structural features .

CNS Disorders

The piperazine moiety is often associated with neuropharmacological activity. Compounds like the one discussed have been studied for their potential to treat central nervous system disorders such as anxiety and depression. The inhibition of specific receptors involved in these conditions could lead to therapeutic advancements .

Case Study 1: Antibacterial Activity

A study evaluated a series of triazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the triazole structure can enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro assays were conducted on a library of triazole-containing compounds against multiple cancer cell lines. The study found that specific substitutions on the triazole ring significantly affected cytotoxicity levels, highlighting the importance of structural optimization in drug design .

Case Study 3: CNS Activity

Research focusing on piperazine derivatives demonstrated their potential as anxiolytics in animal models. Compounds similar to (3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone showed promise in reducing anxiety-like behaviors in rodents through modulation of serotonin receptors .

Data Table: Summary of Applications and Findings

Application AreaKey FindingsReferences
AntimicrobialSignificant antibacterial activity observed in triazole derivatives ,
AnticancerInhibition of cancer cell proliferation; effective against multiple cancer types ,
CNS DisordersPotential anxiolytic effects; modulation of serotonin receptors ,

Properties

IUPAC Name

(3-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSKMMVIJVEXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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